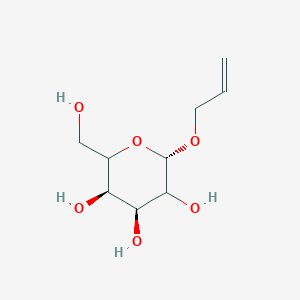
4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H12N2Na2O9S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of acetamido, nitro, and disulfonic acid groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the reaction of 4-nitrostilbene-2,2’-disulfonic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrostilbene-2,2’-disulfonic acid+acetic anhydride→4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt
Industrial Production Methods
In industrial settings, the production of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-4’-acetamidostilbene-2,2’-disulfonic acid, while substitution reactions can lead to various acetamido derivatives.
科学的研究の応用
4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of protein interactions and as a fluorescent marker for biological membranes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can act as a fluorescent marker, binding to proteins and other biomolecules, thereby allowing researchers to study their localization and interactions. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.
類似化合物との比較
4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt can be compared with other similar compounds, such as:
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid disodium salt: This compound is also used as a fluorescent marker and has similar chemical properties.
4-Amino-4’-nitrostilbene-2,2’-disulfonic acid: This compound is an important intermediate in the synthesis of dyes and has similar reactivity.
4-Acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid disodium salt: Known for its thiol-reactive properties, this compound is used in the study of protein interactions.
The uniqueness of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt lies in its combination of functional groups, which confer specific reactivity and applications that are distinct from other similar compounds.
特性
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPDHLOXJWYDI-WTVBWJGASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2Na2O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

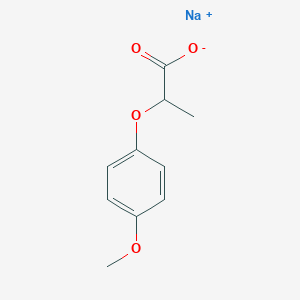
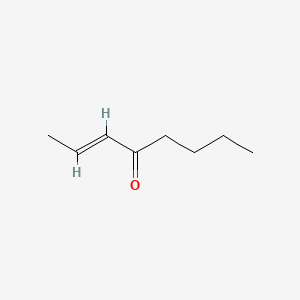
![tert-butyl 4-[(N-hydroxycarbamimidoyl)methyl]piperazine-1-carboxylate](/img/structure/B7825863.png)
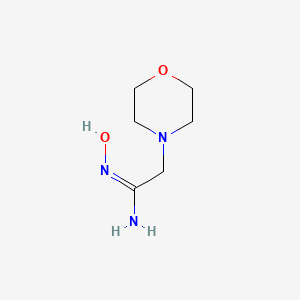
![[(5-ethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7825878.png)

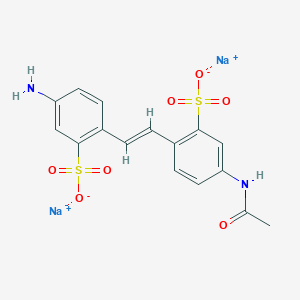
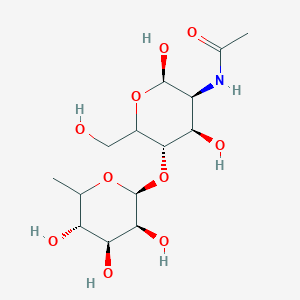
![[(3S,4R,5S,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B7825920.png)
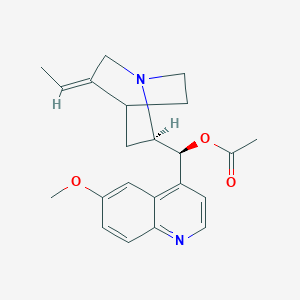
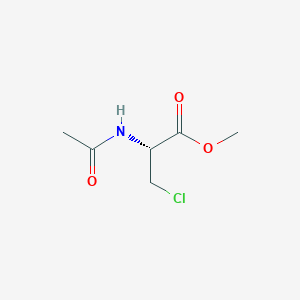
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)
